molecular formula C16H12Cl3NO3S B11525323 5-Chloro-2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid

5-Chloro-2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid

Cat. No.: B11525323
M. Wt: 404.7 g/mol
InChI Key: YJECRTBMHVZAJW-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)benzoic acid is a complex organic compound with the molecular formula C15H11Cl3NO3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions.

    Acylation: The amino group is acylated with 2,4-dichlorobenzyl chloride to form the corresponding amide.

    Sulfonation: The amide is then treated with a sulfonating agent to introduce the sulfanyl group.

    Chlorination: Finally, the compound is chlorinated to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chloro groups, typically using reducing agents like lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, iron powder.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

5-Chloro-2-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)benzoic acid involves its interaction with specific molecular targets. The compound’s sulfanyl and amido groups allow it to bind to enzymes and proteins, potentially inhibiting their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or reduced growth.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(2,4-dichlorophenoxy)phenol: Known for its antimicrobial properties and used in various consumer products.

    5-Chloro-2-(2,4-dichlorophenyl)sulfonyl)benzoic acid: Similar structure but different functional groups, leading to distinct chemical properties and applications.

Uniqueness

5-Chloro-2-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)benzoic acid is unique due to its combination of chloro, amido, and sulfanyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H12Cl3NO3S

Molecular Weight

404.7 g/mol

IUPAC Name

5-chloro-2-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C16H12Cl3NO3S/c17-10-3-4-14(12(5-10)16(22)23)20-15(21)8-24-7-9-1-2-11(18)6-13(9)19/h1-6H,7-8H2,(H,20,21)(H,22,23)

InChI Key

YJECRTBMHVZAJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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